(7-Bromo-9,9-dioctyl-9H-fluoren-2-yl)boronic acid
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Overview
Description
(7-Bromo-9,9-dioctyl-9H-fluoren-2-yl)boronic acid: is an organic compound with the molecular formula C29H42BBrO2 and a molecular weight of 513.36 g/mol . This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a boronic acid functional group. It is primarily used in organic synthesis and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of strong bases such as n-butyllithium to deprotonate the fluorene, followed by the addition of boronic acid derivatives .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: (7-Bromo-9,9-dioctyl-9H-fluoren-2-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Strong Bases: Such as n-butyllithium for deprotonation steps.
Oxidizing Agents: For converting boronic acids to boronic esters.
Major Products:
Boronic Esters: Formed through oxidation.
Substituted Fluorenes: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Drug Development:
Bioconjugation: Used in the development of boron-containing biomolecules for therapeutic purposes.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific electronic properties.
Catalysis: Acts as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of (7-Bromo-9,9-dioctyl-9H-fluoren-2-yl)boronic acid involves its ability to form stable complexes with other molecules through the boronic acid group. This group can interact with diols and other nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or bioconjugation .
Comparison with Similar Compounds
- (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic acid
- 9,9-Dioctyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester)
- 9,9-Dimethyl-9H-fluoren-2-yl-boronic acid
Uniqueness: (7-Bromo-9,9-dioctyl-9H-fluoren-2-yl)boronic acid is unique due to its long alkyl chains (dioctyl groups), which enhance its solubility in organic solvents and its ability to form stable films in materials science applications. This makes it particularly valuable in the development of organic electronic devices .
Properties
IUPAC Name |
(7-bromo-9,9-dioctylfluoren-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42BBrO2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30(32)33)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22,32-33H,3-14,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFCXAWQKHMHML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CCCCCCCC)CCCCCCCC)C=C(C=C3)Br)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42BBrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468837 |
Source
|
Record name | Boronic acid, (7-bromo-9,9-dioctyl-9H-fluoren-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253870-90-5 |
Source
|
Record name | Boronic acid, (7-bromo-9,9-dioctyl-9H-fluoren-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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